

Enzyme kinetics of isotridecanoyl-CoA compared to other fatty acyl-CoAs.

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Compound of Interest

Compound Name: isotridecanoyl-CoA

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A Comparative Guide to the Enzyme Kinetics of Isotridecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of **isotridecanoyl-CoA**, a branched-chain fatty acyl-CoA, with other straight-chain and branched-chain fatty acyl-CoAs. Due to the limited availability of direct kinetic data for **isotridecanoyl-CoA**, this comparison leverages data from analogous branched-chain fatty acids to provide a comprehensive overview for researchers in lipid metabolism and drug development. The guide details the substrate specificity and reaction rates of key enzymes involved in fatty acid metabolism, namely acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases. Furthermore, detailed experimental protocols for the key kinetic assays are provided, alongside a visualization of the relevant metabolic pathway.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters (K_m , V_{max} , and k_{cat}) of key enzymes involved in fatty acid metabolism with various fatty acyl-CoA substrates. This data provides a basis for comparing the expected kinetic behavior of **isotridecanoyl-CoA** with well-characterized straight-chain and other branched-chain fatty acyl-CoAs.

Table 1: Acyl-CoA Synthetase (ACS) Kinetics

Substrate	Enzyme Source	Km (μM)	Vmax (nmol/min/mg)	kcat (s^{-1})	Catalytic Efficiency (kcat/Km) ($\text{M}^{-1}\text{s}^{-1}$)	Reference
Palmitoyl-CoA (C16:0)	Rat Liver Microsomes	4.0	85	1.4	3.5×10^5	[1]
Oleoyl-CoA (C18:1)	Rat Liver Microsomes	5.0	110	1.8	3.6×10^5	[2]
Linoleoyl-CoA (C18:2)	Rabbit Skeletal Muscle	-	2.6	-	-	[3]
Stearoyl-CoA (C18:0)	Rabbit Skeletal Muscle	-	0.94	-	-	[3]
Isobutyryl-CoA (iC4:0)	Staphylococcus aureus MbcS	150	-	0.8	5.3×10^3	[4]
2-Methylbutyryl-CoA (aC5:0)	Staphylococcus aureus MbcS	80	-	1.2	1.5×10^4	[4]

Table 2: Acyl-CoA Dehydrogenase (ACAD) Kinetics

Substrate	Enzyme	Km (μM)	Vmax (U/mg)	kcat (s ⁻¹)	Catalytic Efficiency (kcat/Km) (M ⁻¹ s ⁻¹)	Reference
Palmitoyl-CoA (C16:0)	Human LCAD	1.5	3.5	2.6	1.7 x 10 ⁶	[5]
Octanoyl-CoA (C8:0)	Human MCAD	2.1	10.2	7.6	3.6 x 10 ⁶	[6]
Butyryl-CoA (C4:0)	Human SCAD	14	8.5	6.3	4.5 x 10 ⁵	[6]
Isovaleryl-CoA (iC5:0)	Human IVD	2.6	-	-	-	[7]
Isobutyryl-CoA (iC4:0)	Human IBD	2.6	-	-	-	[7]

Table 3: Carnitine Palmitoyltransferase (CPT) Kinetics

Substrate	Enzyme	Km (μM)	Vmax (nmol/min/mg)	Reference
Palmitoyl-CoA (C16:0)	Rat Liver CPT I	2.7	15.4	[8]
Oleoyl-CoA (C18:1)	Rat Liver CPT I	3.5	18.2	[2]
Linoleoyl-CoA (C18:2)	Rat Liver CPT I	4.2	12.1	[2]
Stearoyl-CoA (C18:0)	Rat Liver CPT I	2.9	10.8	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols serve as a reference for researchers aiming to conduct similar kinetic studies.

Radiometric Assay for Acyl-CoA Synthetase Activity

This assay measures the incorporation of a radiolabeled fatty acid into an acyl-CoA.

Materials:

- Radiolabeled fatty acid (e.g., [^{14}C]isotridecanoic acid)
- ATP
- Coenzyme A (CoA)
- MgCl_2
- Bovine Serum Albumin (BSA)
- Cell lysates or purified enzyme
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- Dole's reagent (isopropanol:heptane:1 M H_2SO_4 , 40:10:1 v/v/v)
- Heptane
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl_2 , and BSA.
- Add the radiolabeled fatty acid to the reaction mixture.
- Initiate the reaction by adding the cell lysate or purified enzyme.

- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding Dole's reagent.
- Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.
- Collect the aqueous phase and quantify the radioactivity using a scintillation counter.
- Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.[\[9\]](#)

ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity

This continuous assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the oxidation of the acyl-CoA substrate.[\[10\]](#)

Materials:

- Purified acyl-CoA dehydrogenase
- Purified electron transfer flavoprotein (ETF)
- Acyl-CoA substrate (e.g., **isotridecanoyl-CoA**)
- Anaerobic cuvette or 96-well plate
- Fluorometer

Procedure:

- Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), the acyl-CoA substrate, and ETF in an anaerobic environment.
- Initiate the reaction by adding the acyl-CoA dehydrogenase.

- Monitor the decrease in ETF fluorescence over time (excitation ~380 nm, emission ~495 nm). The rate of fluorescence decrease is proportional to the enzyme activity.
- To ensure anaerobic conditions, the assay can be performed in a sealed cuvette after purging with an inert gas (e.g., argon) or in a microplate format with an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).[\[10\]](#)

Spectrophotometric Assay for Carnitine Palmitoyltransferase Activity

This assay measures the forward reaction of CPT I or CPT II by detecting the formation of acylcarnitine.

Materials:

- Mitochondrial preparations or purified CPT
- Palmitoyl-CoA (or other acyl-CoA substrate)
- L- ^3H carnitine
- Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
- Bovine Serum Albumin (BSA)
- Malonyl-CoA (for CPT I inhibition studies)
- Perchloric acid
- Butanol
- Scintillation cocktail and counter

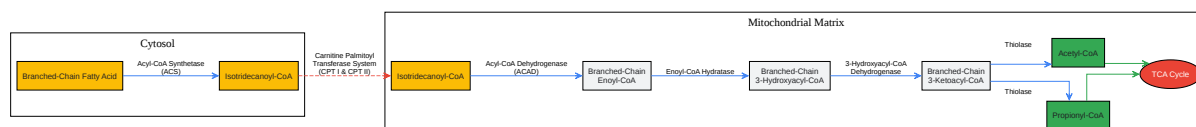
Procedure:

- Prepare a reaction mixture containing reaction buffer, BSA, and L- ^3H carnitine.
- Add the mitochondrial preparation or purified enzyme.

- Initiate the reaction by adding the acyl-CoA substrate.
- Incubate at 37°C for a defined time.
- Stop the reaction by adding perchloric acid.
- Extract the radiolabeled acylcarnitine with butanol.
- Measure the radioactivity in the butanol phase using a scintillation counter.
- Calculate the amount of acylcarnitine formed based on the specific activity of the L-[³H]carnitine.[8]

Mandatory Visualization

The following diagram illustrates the mitochondrial beta-oxidation pathway for branched-chain fatty acids, highlighting the key enzymes involved.



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Caption: Mitochondrial beta-oxidation of a branched-chain fatty acid.

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